5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole
Description
This compound features a 2,1,3-benzothiadiazole core linked via a carbonyl group to a piperidine ring, which is substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety. The benzothiadiazole unit is an electron-deficient aromatic system known for its role in enhancing π-π stacking interactions in bioactive molecules . Piperidine, a six-membered nitrogen-containing heterocycle, contributes to conformational flexibility and bioavailability . This structural combination suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(12-3-4-13-14(9-12)21-25-20-13)22-7-5-11(6-8-22)16-19-18-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNDQWOWOICNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzothiadiazole moiety is often synthesized via cyclization reactions involving thiourea and ortho-diamines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole and benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. This compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of 5-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole and Analogues
Key Observations :
- The cyclopropyl substituent on the oxadiazole offers a balance between steric bulk and metabolic stability compared to phenyl (electron-withdrawing) or isopropyl (bulkier) groups .
Key Observations :
- The target compound likely shares synthetic steps with ’s derivatives, such as oxadiazole cyclization and piperidine coupling, but requires specialized handling for the benzothiadiazole core.
- Pyridine-based thiol-alkylation () offers milder conditions than LiH/DMF, but yields are comparable .
Key Observations :
- The target compound’s benzothiadiazole core may enable kinase inhibition via ATP-binding site interactions, unlike sulfonyl-linked piperidine derivatives () that target bacterial membranes .
- Cyclopropyl substitution could improve metabolic stability over phenyl analogues, extending half-life in vivo .
Biological Activity
5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a compound of significant interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of this compound includes a benzothiadiazole moiety and a piperidine ring substituted with a cyclopropyl-oxadiazole group. The unique combination of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
Antimicrobial Properties
Research has shown that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have shown promising AChE inhibition, which is crucial for potential treatments of neurodegenerative diseases .
- Urease : Strong inhibitory activity was observed with several derivatives yielding IC50 values in the low micromolar range (e.g., 0.63 µM) .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- The oxadiazole ring is believed to interact with enzymes and receptors, potentially inhibiting their activity.
- The piperidine component may modulate various signaling pathways that lead to therapeutic effects .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Synthesis and Biological Evaluation : A study synthesized a series of oxadiazole-piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The results indicated that certain derivatives had significant activity against Bacillus subtilis and were effective AChE inhibitors .
- In Silico Studies : Computational docking studies revealed that these compounds bind effectively to target proteins involved in disease pathways. This suggests a potential for developing new therapeutics based on their structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
